molecular formula C9H12N2 B2582615 6,7,8,9-Tetrahydro-5H-pyrido[3,2-b]azepine CAS No. 67203-48-9

6,7,8,9-Tetrahydro-5H-pyrido[3,2-b]azepine

Cat. No.: B2582615
CAS No.: 67203-48-9
M. Wt: 148.209
InChI Key: ILVDDECKGYUWPI-UHFFFAOYSA-N
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Description

6,7,8,9-Tetrahydro-5H-pyrido[3,2-b]azepine is a heterocyclic compound with the molecular formula C9H12N2. It is a bicyclic structure that combines a pyridine ring with an azepine ring, making it an interesting subject of study in the field of organic chemistry .

Biochemical Analysis

Biochemical Properties

The pyrido[3,2-b]azepine system, to which 6,7,8,9-Tetrahydro-5H-pyrido[3,2-b]azepine belongs, can interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with glucogen phosphorylase 1 and RIP1 kinase . The nature of these interactions is often complex and can involve multiple biochemical reactions.

Cellular Effects

Related compounds in the pyrido[3,2-b]azepine system have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Related compounds have been shown to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8,9-Tetrahydro-5H-pyrido[3,2-b]azepine typically involves the cyclization of appropriate precursors. One common method is the reaction of N-Boc-protected 5-formyl-1H-pyrazol-4-amine with 1,3-cyclohexanedione in the presence of pyrrolidine and acetic acid. This mixture is stirred at room temperature and then refluxed for several hours to yield the desired product .

Industrial Production Methods

The use of continuous flow reactors and automated synthesis could be potential methods for scaling up the production .

Chemical Reactions Analysis

Types of Reactions

6,7,8,9-Tetrahydro-5H-pyrido[3,2-b]azepine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce more saturated azepine derivatives .

Scientific Research Applications

6,7,8,9-Tetrahydro-5H-pyrido[3,2-b]azepine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7,8,9-Tetrahydro-5H-pyrido[3,2-b]azepine is unique due to its specific bicyclic structure, which combines the properties of both pyridine and azepine rings. This unique structure allows it to interact with a variety of biological targets, making it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

6,7,8,9-tetrahydro-5H-pyrido[3,2-b]azepine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-2-6-10-9-5-3-7-11-8(9)4-1/h3,5,7,10H,1-2,4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVDDECKGYUWPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC2=C(C1)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 1.56 g of 5,7,8,9-tetrahydro-6H-pyrido[3,2-b]azepine-6-one, 3.31 g of lithium aluminum hydride in 40 ml of tetrahydrofuran is refluxed for 4 hours. The mixture is cooled (0° C.) and 25 ml of methanol is added dropwise. The mixture is filtered through diatomaceous earth, the filter cake washed with tetrahydrofuran and the filtrate concentrated to dryness under vacuum. Water (50 ml) is added to the residue and the mixture extracted with diethyl ether. The extract is dried (Na2 SO4) and filtered through a thin pad of hydrous magnesium silicate (pad washed with) diethyl ether. The filtrate is concentrated under vacuum to give 1.01 g of crystals, m.p. 70°-71° C.
Quantity
1.56 g
Type
reactant
Reaction Step One
Quantity
3.31 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two

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